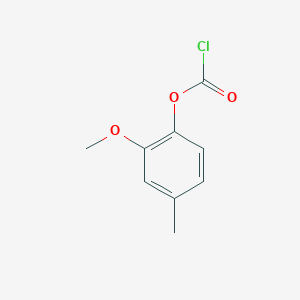

2-Methoxy-4-methylphenyl chloroformate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

(2-methoxy-4-methylphenyl) carbonochloridate |

InChI |

InChI=1S/C9H9ClO3/c1-6-3-4-7(13-9(10)11)8(5-6)12-2/h3-5H,1-2H3 |

InChI Key |

PKYAKNTYAMTBNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)Cl)OC |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 2 Methoxy 4 Methylphenyl Chloroformate

Established Synthetic Pathways to Aryl Chloroformates and Their Mechanistic Underpinnings

The most prevalent method for synthesizing aryl chloroformates involves the reaction of a phenol (B47542) with phosgene (B1210022) or a phosgene equivalent. georganics.sk This reaction is a well-established route for the production of a wide array of chloroformates. google.comjustia.com

The reaction of 2-methoxy-4-methylphenol (B1669609) (creosol) with phosgene gas is the traditional and direct pathway to 2-Methoxy-4-methylphenyl chloroformate. The mechanism proceeds through the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form a carbonyl-chlorine bond and the subsequent loss of a proton to yield the final chloroformate product and hydrochloric acid as a byproduct. Due to the lower reactivity of phenols compared to aliphatic alcohols, this reaction often requires elevated temperatures, typically above 75°C, or the use of a base to facilitate the deprotonation of the phenol. google.comjustia.com

To enhance the reaction rate and yield, the phenol can first be converted to its more nucleophilic alkali metal phenoxide salt. This is achieved by treating the phenol with a strong base such as sodium hydroxide. The resulting phenoxide then readily reacts with phosgene, even at lower temperatures. google.comjustia.com The use of catalysts, such as N,N-dialkylated acid amides, has also been shown to be effective in promoting the reaction, allowing for the continuous removal of the hydrochloric acid byproduct and driving the reaction to completion. google.com

A significant advancement in the synthesis of aryl chloroformates has been the introduction of phosgene equivalents, which are safer to handle than gaseous phosgene. kobe-u.ac.jp Triphosgene (B27547), a solid and stable crystalline compound, is a widely used substitute. google.comjustia.com In the presence of a base, triphosgene decomposes in situ to generate phosgene, which then reacts with the phenol as previously described. kobe-u.ac.jp This method offers a simpler, milder, and more efficient alternative to the use of hazardous phosgene gas, often resulting in excellent yields of the desired aryl chloroformate. google.comjustia.com

| Reagent | Catalyst/Base | Temperature (°C) | Solvent | Typical Yield (%) |

| Phosgene | None | >75 | Toluene (B28343) | 85-95 |

| Phosgene | Sodium Hydroxide | 0-25 | Dichloromethane | >95 |

| Triphosgene | Pyridine | 0-25 | Toluene | >90 |

| Triphosgene | Sodium Carbonate | 0 | Toluene | ~66 (for phenol) google.com |

Development and Optimization of Novel Synthetic Routes to this compound

Research into novel synthetic routes for this compound is focused on improving safety, efficiency, and sustainability. One area of development is the use of alternative acylating agents to replace phosgene and its direct derivatives. Diphosgene, a liquid, is another phosgene equivalent that can be used and may offer advantages in certain process setups. google.com

Another innovative approach involves the "photo-on-demand" synthesis of phosgene from chloroform (B151607). kobe-u.ac.jporganic-chemistry.org This method uses UV light to generate phosgene in situ from chloroform and oxygen, which can then react with the alcohol or phenol present in the reaction mixture. This technique avoids the storage and transport of highly toxic phosgene and allows for precise control over its generation and consumption. kobe-u.ac.jporganic-chemistry.org While not yet specifically documented for this compound, this methodology presents a promising avenue for its safer production.

Optimization of existing methods is also a key area of research. This includes the screening of different catalysts and bases to improve reaction kinetics and selectivity. For instance, the use of organic phosphorus compounds as catalysts in the reaction of phenols with phosgene has been explored to enhance the purity of the resulting aryl chloroformates. google.comjustia.com The optimization of reaction conditions, such as temperature, pressure, and solvent, is crucial for maximizing yield and minimizing the formation of byproducts like carbonates, which can arise from the reaction of the chloroformate with unreacted phenol. google.com

| Synthetic Approach | Key Features | Potential Advantages |

| Diphosgene as Acylating Agent | Liquid phosgene equivalent | Easier handling than gaseous phosgene |

| Photo-on-demand Phosgene Synthesis | In situ generation from chloroform and oxygen | Enhanced safety, avoids transport and storage of phosgene |

| Catalytic Optimization | Use of novel catalysts (e.g., phosphonium (B103445) salts) | Improved reaction rates and product purity |

Green Chemistry Principles and Sustainable Approaches in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. researchgate.net A primary focus is the replacement of highly toxic reagents like phosgene with safer alternatives such as triphosgene. google.comjustia.com

The choice of solvent is another critical aspect of green synthesis. The use of greener solvents, such as toluene or cyclopentyl methyl ether (CPME), in place of more hazardous chlorinated solvents like dichloromethane, is a key consideration. mdpi.com In some cases, solvent-free reaction conditions may be achievable, further reducing the environmental footprint of the process. mdpi.com

Energy efficiency is also a central tenet of green chemistry. The development of catalytic systems that allow the reaction to proceed at lower temperatures can significantly reduce energy consumption. researchgate.net Furthermore, the principles of atom economy are important, and synthetic routes are designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net The use of water as a solvent, where feasible, is also a highly desirable green approach. mdpi.com

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Use of Safer Reagents | Replacing phosgene gas with solid triphosgene | Reduced handling hazards and toxicity |

| Use of Greener Solvents | Employing toluene instead of chlorinated solvents | Lower environmental impact and toxicity |

| Energy Efficiency | Catalytic processes at lower temperatures | Reduced energy consumption and cost |

| Atom Economy | High-yield reactions with minimal byproducts | Waste minimization |

Scale-Up Considerations and Process Intensification Studies for this compound Manufacturing

The transition from laboratory-scale synthesis to industrial-scale manufacturing of this compound requires careful consideration of several factors. mdpi.com Safety is paramount, especially when dealing with hazardous reagents like phosgene or its derivatives. The use of closed systems and robust scrubbing procedures to neutralize any unreacted phosgene and the hydrochloric acid byproduct is essential.

Process intensification is a key strategy for improving the efficiency, safety, and sustainability of chemical manufacturing. secoya-tech.com This can involve the use of continuous flow reactors instead of traditional batch reactors. unito.it Flow reactors offer several advantages, including better heat and mass transfer, improved process control, and smaller reactor volumes, which can lead to inherently safer processes. secoya-tech.comresearchgate.net For the synthesis of chloroformates, a continuous process could involve feeding the phenol, phosgene (or a solution of triphosgene), and a catalyst into a flow reactor, with the product being continuously removed and purified. google.comgoogle.com

The choice of reactor design is also critical. For reactions involving gaseous reagents like phosgene, bubble column reactors or stirred tank reactors with efficient gas dispersion systems can be employed to ensure good mixing and reaction rates. google.com The materials of construction must be resistant to the corrosive nature of the reactants and byproducts.

Effective process control is necessary to maintain optimal reaction conditions and ensure product quality. This includes monitoring temperature, pressure, and reactant concentrations in real-time. researchgate.net The development of robust analytical methods for in-process monitoring is an important aspect of scale-up.

| Scale-Up/Process Intensification Strategy | Key Considerations | Advantages |

| Continuous Flow Synthesis | Reactor design, flow rates, residence time | Improved heat/mass transfer, enhanced safety, better process control |

| Reactor Design and Material Selection | Gas dispersion, corrosion resistance | Optimized reaction efficiency and equipment longevity |

| Process Analytical Technology (PAT) | Real-time monitoring of critical process parameters | Consistent product quality, early detection of deviations |

| Safety Engineering | Closed systems, emergency shutdown procedures, scrubbers | Prevention of accidental releases and operator exposure |

Mechanistic Investigations of Chemical Transformations Involving 2 Methoxy 4 Methylphenyl Chloroformate

Detailed Analysis of Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the principal reaction pathway for chloroformate esters. libretexts.orglibretexts.org This class of reaction involves the replacement of the chlorine atom by a nucleophile and generally proceeds via a stepwise addition-elimination (association-dissociation) mechanism. mdpi.commasterorganicchemistry.com The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then expels the chloride leaving group to yield the final product. libretexts.org

The kinetics of nucleophilic substitution reactions for aryl chloroformates are consistent with a bimolecular, associative mechanism. Studies on the methanolysis and aminolysis of various phenyl chloroformates have revealed large positive Hammett ρ values (ranging from 0.8 to 1.6), indicating the buildup of negative charge in the transition state and sensitivity to substituents on the phenyl ring. rsc.org This supports a mechanism where bond formation between the nucleophile and the carbonyl carbon is well-advanced in the rate-determining step. rsc.org

Thermodynamic parameters also point towards an associative process. The reactions are characterized by low enthalpies of activation (ΔH‡) and large negative entropies of activation (ΔS‡). rsc.orgpsu.edu The negative entropy of activation is a hallmark of a bimolecular reaction, reflecting the loss of degrees of freedom as two reactant molecules combine to form a single, more ordered transition state. psu.edu

Furthermore, kinetic solvent isotope effect (KSIE) studies provide crucial mechanistic insights. For the solvolysis of phenyl chloroformates, KSIE values (kMeOH/kMeOD) are typically in the range of 2.3 to 2.5. rsc.orgnih.gov Values significantly greater than unity suggest that the solvent is not only acting as a nucleophile but also as a general-base catalyst, deprotonating the attacking solvent molecule in the transition state. rsc.orgpsu.edu

| Parameter | Observed Value | Mechanistic Implication | Supporting References |

| Hammett ρ Value | +0.8 to +1.6 | Associative transition state with significant bond formation. | rsc.org |

| Activation Entropy (ΔS‡) | Large and Negative | Bimolecular rate-determining step. | rsc.orgpsu.edu |

| Kinetic Solvent Isotope Effect (kMeOH/kMeOD) | ~2.3–2.5 | General-base catalysis by a solvent molecule. | rsc.orgnih.gov |

The influence of the solvent on the reaction rate and mechanism of aryl chloroformate solvolysis is effectively quantified using the extended (two-term) Grunwald-Winstein equation:

log(k/k₀) = lNₛ + mYₑₗ*

where k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol/20% water), respectively. The parameter l represents the sensitivity of the reaction to solvent nucleophilicity (Nₛ), and m represents its sensitivity to solvent ionizing power (Yₑₗ*). psu.edunih.gov

For a range of aryl chloroformates, including phenyl chloroformate and substituted analogues, the l values are consistently high (typically ~1.6), while the m values are moderate (~0.5). mdpi.com The high sensitivity to solvent nucleophilicity is strong evidence against a unimolecular ionization (Sₙ1-type) mechanism, which would be expected to show a low l value and a high m value. psu.edu

The ratio of l/m provides further diagnostic evidence. For aryl chloroformates, this ratio is typically around 3.0 or higher, confirming that the reaction proceeds through a bimolecular addition-elimination pathway where the addition of a solvent molecule is the rate-determining step. mdpi.com The behavior of 2-methoxy-4-methylphenyl chloroformate is expected to align closely with these findings, following an associative pathway sensitive to solvent nucleophilicity.

| Aryl Chloroformate | l Value | m Value | l/m Ratio | Proposed Mechanism | Supporting References |

| Phenyl Chloroformate | 1.60 ± 0.05 | 0.57 ± 0.05 | 2.81 | Addition-Elimination | mdpi.com |

| p-Methoxyphenyl Chloroformate | 1.66 ± 0.05 | 0.56 ± 0.03 | 2.96 | Addition-Elimination | mdpi.com |

| p-Nitrophenyl Chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.65 | Addition-Elimination | mdpi.com |

As indicated by kinetic solvent isotope effects, the solvolysis of aryl chloroformates is subject to general-base catalysis. psu.edu In this process, a second molecule of the solvent acts as a base, accepting a proton from the nucleophilic solvent molecule as it attacks the carbonyl carbon. This stabilizes the developing positive charge on the nucleophile in the transition state, thereby lowering the activation energy and accelerating the reaction. rsc.orgpsu.edu

Regarding stereochemistry, the carbonyl carbon of this compound is prochiral. Reactions with achiral nucleophiles result in achiral products. However, if the nucleophile is chiral, the reaction will proceed through diastereomeric transition states, potentially leading to a mixture of diastereomeric products. The stereochemical outcome would be determined by the relative energies of these transition states.

Fragmentation Pathways and Decomposition Mechanisms of Aryl Chloroformates

Aryl chloroformates, like their alkyl counterparts, can undergo thermal decomposition. The primary decomposition pathway involves the elimination of carbon dioxide to produce the corresponding aryl chloride. wikipedia.org This reaction is analogous to the decarboxylation of a carboxylic acid derivative.

ROC(O)Cl → RCl + CO₂

For this compound, this decomposition would yield 2-chloro-5-methylanisole and carbon dioxide. While detailed kinetic studies on the gas-phase decomposition are more common for alkyl chloroformates, this fragmentation pathway remains a fundamental aspect of the chemical's stability profile, particularly at elevated temperatures. rsc.orgresearchgate.net

Role of Intermediates in Reaction Progression (e.g., Tetrahedral Intermediates, Carboxylium Ions)

The mechanistic evidence overwhelmingly supports the involvement of a tetrahedral intermediate in the nucleophilic acyl substitution reactions of aryl chloroformates. mdpi.comnih.gov The reaction is best described as a stepwise addition-elimination (Aₙ + Dₙ) process.

An alternative, albeit less common, pathway would be a dissociative mechanism involving the formation of a carboxylium ion (ArO-C≡O⁺) via an Sₙ1-type process. However, the kinetic data from Grunwald-Winstein analyses, with high l values and moderate m values, are inconsistent with a rate-determining ionization step for aryl chloroformates under typical solvolytic conditions. psu.edunih.gov The reaction pathway is therefore dominated by the formation of the tetrahedral intermediate rather than a carboxylium ion.

Strategic Applications of 2 Methoxy 4 Methylphenyl Chloroformate in Complex Organic Synthesis

Utility in the Formation of Carbonate and Carbamate (B1207046) Linkages

Chloroformates are versatile reagents for the introduction of carbonate and carbamate functionalities into organic molecules. These linkages are important in medicinal chemistry, materials science, and as protecting groups in multi-step synthesis.

Derivatization for Advanced Chemical Probes and Conjugates

While there is no specific information on the use of 2-Methoxy-4-methylphenyl chloroformate for this purpose, phenyl chloroformates, in general, can be used to link molecules of interest. For instance, a fluorescent tag could be attached to a bioactive molecule via a carbonate or carbamate linker to create a chemical probe for biological studies. The stability and cleavage properties of the resulting linkage would be crucial for its application.

Formation of Protecting Groups and Their Selective Cleavage in Multi-step Synthesis

Carbamates and carbonates derived from substituted phenyl chloroformates can serve as protecting groups for amines and alcohols, respectively. The stability of these protecting groups is influenced by the electronic nature of the substituents on the phenyl ring. The 2-methoxy and 4-methyl groups would be expected to modulate the lability of the corresponding carbonate or carbamate.

Selective cleavage is a critical aspect of protecting group strategy. For a 2-methoxy-4-methylphenyl carbonate or carbamate, cleavage conditions would likely involve strong nucleophiles, acids, or bases, or potentially palladium-catalyzed methods, depending on the specific substrate and the desired orthogonality with other protecting groups in a multi-step synthesis. However, no specific cleavage conditions for a 2-Methoxy-4-methylphenyl based protecting group are reported.

Contribution to the Total Synthesis of Natural Products and Bioactive Molecules

The synthesis of complex natural products and bioactive molecules often requires the strategic use of protecting groups and the formation of specific functional group linkages. While many different chloroformates have been employed in this context, there are no documented instances of this compound being used in a published total synthesis. Its potential contribution would lie in its ability to introduce a carbonate or carbamate with specific stability and cleavage characteristics that might be advantageous in a particular synthetic route.

Role in Modular and Combinatorial Synthesis Methodologies

Modular and combinatorial synthesis aim to rapidly generate libraries of compounds for screening purposes. Chloroformates can be used in these approaches to connect different building blocks. In this context, this compound could theoretically be used as a linker to connect a diverse set of alcohols or amines to a core scaffold, thereby generating a library of related carbonates or carbamates. The specific properties imparted by the 2-methoxy-4-methylphenyl group would be a variable in the library design.

Integration into Multi-component Reaction Architectures and Cascade Transformations

Multi-component reactions (MCRs) and cascade transformations are efficient synthetic strategies that allow for the formation of complex molecules in a single operation. While chloroformates can participate in such reactions, there is no evidence in the literature of this compound being integrated into MCRs or cascade sequences. Its potential role would depend on its reactivity profile and its ability to participate in a sequence of reactions without interfering with other functional groups.

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Methoxy 4 Methylphenyl Chloroformate and Its Derivatives

In-Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates (e.g., UV-Vis Spectrophotometry)

In-situ spectroscopic monitoring is a powerful tool for studying the dynamics of chemical reactions in real-time. UV-Visible (UV-Vis) spectrophotometry is particularly well-suited for tracking reactions involving chromophoric species, such as those containing aromatic rings.

Detailed research findings indicate that the progress of reactions involving chloroformates can be conveniently followed by monitoring changes in the UV-Vis spectrum over time. researchgate.net For reactions of 2-Methoxy-4-methylphenyl chloroformate, the aromatic phenyl ring acts as a chromophore. Any transformation that alters the electronic structure of this ring system or its substituents will result in a change in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength corresponding to a reactant or product, the concentration changes can be tracked throughout the reaction. thermofisher.com This data allows for the determination of the reaction order and the rate constant (k). For instance, in solvolysis reactions, the disappearance of the chloroformate reactant can be observed, and by plotting functions of its concentration against time (e.g., ln[A] vs. time for a first-order reaction), kinetic parameters can be accurately determined. thermofisher.comresearchgate.net This approach is invaluable for understanding how factors like solvent polarity, temperature, and catalyst presence influence the reaction rate. researchgate.netnih.gov

Table 1: Hypothetical Kinetic Data from UV-Vis Monitoring of a Reaction This interactive table illustrates how absorbance data collected over time can be used to determine reaction kinetics.

| Time (s) | Absorbance at λmax | Reactant Concentration (M) | ln(Concentration) |

|---|---|---|---|

| 0 | 1.20 | 0.0100 | -4.605 |

| 60 | 0.98 | 0.0082 | -4.805 |

| 120 | 0.80 | 0.0067 | -5.005 |

| 180 | 0.65 | 0.0054 | -5.221 |

| 240 | 0.53 | 0.0044 | -5.426 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Confirmation of Products

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule, allowing for the confirmation of product structures and the elucidation of reaction mechanisms.

For derivatives of this compound, ¹H NMR spectroscopy allows for the identification and assignment of protons on the aromatic ring, the methoxy (B1213986) group, and the methyl group. The chemical shifts, integration values, and coupling patterns of these protons provide a unique fingerprint for the molecule. Upon chemical transformation, such as the reaction of the chloroformate group to form a carbamate (B1207046) or carbonate, significant changes in the chemical shifts of nearby protons, particularly those on the aromatic ring, would be observed. Similarly, ¹³C NMR provides information on the carbon skeleton. The chemical shift of the carbonyl carbon in the chloroformate group is particularly diagnostic and will shift significantly upon conversion to other functional groups. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, further confirming the structure of complex derivatives.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃ This interactive table compares the expected NMR signals for the parent compound and a hypothetical carbamate derivative.

| Assignment | This compound (Expected) | Hypothetical N-ethyl carbamate derivative (Expected) |

|---|---|---|

| ¹H NMR | ||

| Aromatic-H | ~6.8-7.2 ppm (m) | ~6.7-7.1 ppm (m) |

| Methoxy (-OCH₃) | ~3.8 ppm (s) | ~3.8 ppm (s) |

| Methyl (-CH₃) | ~2.3 ppm (s) | ~2.3 ppm (s) |

| Carbamate N-CH₂- | N/A | ~3.3 ppm (q) |

| Carbamate -CH₃ | N/A | ~1.2 ppm (t) |

| ¹³C NMR | ||

| Carbonyl (C=O) | ~150 ppm | ~155 ppm |

| Aromatic-C | ~110-155 ppm | ~110-152 ppm |

| Methoxy (-OCH₃) | ~56 ppm | ~56 ppm |

| Methyl (-CH₃) | ~21 ppm | ~21 ppm |

| Carbamate N-CH₂- | N/A | ~36 ppm |

Mass Spectrometry Techniques for Reaction Pathway Analysis and By-product Profiling (e.g., GC-MS, LC-HRMS, MS/MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of compounds, identify unknown substances, and elucidate molecular structures. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for analyzing complex reaction mixtures.

For the analysis of reactions involving this compound, GC-MS is suitable for identifying volatile and thermally stable products and by-products. mdpi.com Chloroformates themselves can be analyzed, or they can be used as derivatizing agents to make other molecules, such as metabolites, amenable to GC-MS analysis. core.ac.ukcore.ac.ukresearchgate.net The mass spectrum of the parent compound and its derivatives would show a molecular ion peak (M⁺) corresponding to their molecular weight, along with a characteristic fragmentation pattern that can be used for structural identification. For example, the hydrolysis product, 2-methoxy-4-methylphenol (B1669609), has a known mass spectrum that can be used for its identification in a reaction mixture. researchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is employed for less volatile or thermally sensitive compounds. It provides highly accurate mass measurements, enabling the determination of the elemental formula of reaction products and intermediates. Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, providing detailed structural information that is critical for distinguishing between isomers and mapping out complex reaction pathways. researchgate.net

Table 3: Expected Mass Spectrometry Data for Key Compounds This interactive table shows the calculated exact mass and expected major fragments for the parent compound and a potential hydrolysis by-product.

| Compound | Formula | Exact Mass (m/z) | Expected Key Fragments (m/z) |

|---|---|---|---|

| This compound | C₉H₉ClO₃ | 200.0240 | 137 [M-COCl]⁺, 123 [M-COCl-CH₂]⁺, 63 [COCl]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its conformational structure. iitm.ac.in These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

In the analysis of this compound and its derivatives, IR spectroscopy is particularly useful for identifying the strong absorption band of the carbonyl (C=O) group in the chloroformate moiety, typically found in the region of 1750-1790 cm⁻¹. The position of this band is sensitive to the electronic environment and can shift upon reaction. Other key absorbances include C-O stretching vibrations, aromatic C=C stretching, and C-H bending modes. researchgate.net The progress of a reaction can be monitored by observing the disappearance of the chloroformate C=O band and the appearance of new bands, for example, the C=O stretch of a carbamate (~1700-1730 cm⁻¹) or a carbonate (~1740-1780 cm⁻¹).

Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes. researchgate.netnih.gov By analyzing both IR and Raman spectra, a more complete picture of the vibrational characteristics of the molecule can be obtained, aiding in conformational analysis and the study of intermolecular interactions like hydrogen bonding in product crystals. mdpi.com

Table 4: Characteristic Infrared Absorption Frequencies This interactive table lists the principal IR bands for identifying the this compound functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Chloroformate | 1750 - 1790 | Strong |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Weak |

| C-O Stretch | Aryl-O, Methoxy | 1200 - 1300 | Strong |

| C-O Stretch | O-COCl | 1100 - 1200 | Strong |

X-ray Crystallography of Key Reaction Products and Co-crystals

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry unequivocally.

While analysis of the starting material, this compound, might be challenging if it is a liquid or oil at room temperature, its solid derivatives are ideal candidates for this technique. Obtaining a crystal structure of a key product provides irrefutable proof of its identity, which is invaluable for confirming the outcome of a reaction, especially when novel compounds are synthesized. nih.gov The crystallographic data can reveal subtle structural details, such as the planarity of ring systems, the conformation of substituents, and the nature of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that govern the crystal packing. nih.govresearchgate.net This information is crucial for understanding the solid-state properties of the material and can provide insights into structure-activity relationships. For example, the crystal structure of a related compound, 2-methoxy-4-(methoxy-carbonyl)phenyl 2-chloro-4-fluorobenzoate, has been determined, showcasing the power of this technique in defining complex molecular architectures. researchgate.net

Table 5: Illustrative Crystallographic Data for a Hypothetical Derivative This interactive table presents typical data obtained from a single-crystal X-ray diffraction experiment for a derivative product.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₇NO₄ |

| Formula Weight | 287.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.75 |

| b (Å) | 7.83 |

| c (Å) | 14.05 |

| β (°) | 111.17 |

| Volume (ų) | 1513.1 |

| Z (molecules/unit cell) | 4 |

Theoretical and Computational Chemistry Approaches to 2 Methoxy 4 Methylphenyl Chloroformate Reactivity and Structure

Quantum Chemical Calculations of Electronic Structure, Stability, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system. nih.gov For 2-Methoxy-4-methylphenyl chloroformate, these calculations can establish the most stable three-dimensional arrangement of its atoms (its equilibrium geometry) and quantify the relative energies of different possible conformations.

The stability of the molecule is directly related to its calculated total energy. By comparing the energies of various isomers or conformers, chemists can predict which structures are most likely to exist. nih.gov For instance, rotation around the single bonds, such as the C-O bond connecting the phenyl ring to the chloroformate group, leads to different conformers. Quantum chemical calculations can precisely determine the energy barriers to this rotation and identify the lowest-energy (most stable) conformation.

Energetics calculations also provide key thermodynamic data, such as the heat of formation and bond dissociation energies. nih.gov This information is crucial for predicting the molecule's stability under different conditions and for understanding the energy changes that occur during chemical reactions.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the type of data generated from quantum chemical calculations. The values are hypothetical.

| Conformer | Dihedral Angle (Cring-O-C=O) | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conformer A | 0° | B3LYP/6-311++G(d,p) | 2.5 |

| Conformer B | 90° | B3LYP/6-311++G(d,p) | 5.1 |

| Conformer C | 180° | B3LYP/6-311++G(d,p) | 0.0 |

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netmdpi.com It offers a favorable balance between accuracy and computational cost, making it ideal for studying complex reaction mechanisms. researchgate.net

For this compound, DFT studies can map out the entire energy landscape of a chemical reaction, such as its hydrolysis or its reaction with a nucleophile. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

By calculating the energies of reactants, transition states, and products, DFT can predict reaction rates and elucidate mechanistic details. researchgate.net For example, in the solvolysis of chloroformates, DFT can help determine whether the reaction proceeds through a stepwise mechanism (involving a tetrahedral intermediate) or a concerted mechanism. semanticscholar.orgmdpi.com These calculations reveal the precise geometry of the transition state, showing which bonds are breaking and which are forming.

Table 2: Hypothetical DFT-Calculated Activation Energies for the Hydrolysis of this compound This table provides an example of results from DFT studies on reaction pathways. The values are hypothetical.

| Reaction Step | Proposed Mechanism | Methodology | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| Nucleophilic Attack by H2O | Addition-Elimination | DFT (B3LYP/6-31G) | 18.5 |

| Chloride Ion Departure | Addition-Elimination | DFT (B3LYP/6-31G) | 5.2 |

| Overall Reaction | Concerted (SN2-like) | DFT (B3LYP/6-31G*) | 25.1 |

Molecular Dynamics Simulations for Solvent and Conformational Effects

While quantum mechanics calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with their environment. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations are particularly valuable for understanding solvent effects. The choice of solvent can significantly influence reaction rates and conformational preferences. osti.govchemrxiv.org MD simulations can model the explicit interactions between the chloroformate and surrounding solvent molecules, revealing details about the solvation shell and specific interactions like hydrogen bonding. osti.gov This provides insight into how different solvents can stabilize or destabilize reactants, transition states, and products.

Furthermore, MD simulations can explore the conformational landscape of the molecule. mun.ca By simulating the molecule's motion over nanoseconds or longer, these studies can identify the most populated conformations and the pathways for interconversion between them, providing a dynamic picture that complements the static view from quantum calculations. pitt.edu

Table 3: Hypothetical Solvent Effects on the Conformation of this compound from MD Simulations This table illustrates potential findings from molecular dynamics simulations. The values are hypothetical.

| Solvent | Average Dihedral Angle (Cring-O-C=O) | Simulation Time | Key Observation |

|---|---|---|---|

| Water | 175° ± 10° | 20 ns | Extended conformation stabilized by solvent. |

| Acetone | 160° ± 25° | 20 ns | Greater conformational flexibility observed. |

| Hexane | 155° ± 30° | 20 ns | Molecule adopts a more compact conformation. |

Predictive Modeling of Reactivity, Selectivity, and Spectroscopic Properties (e.g., NBO, FMO, MEP Analysis)

Building upon the electronic structure calculated by methods like DFT, further analyses can be performed to predict a molecule's reactivity and spectroscopic properties.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a picture of the localized bonds and lone pairs within a molecule. For this compound, it can be used to calculate the partial charges on each atom. This information is critical for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, a large positive charge on the carbonyl carbon of the chloroformate group would indicate its high reactivity towards nucleophiles.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would visually identify the electrophilic carbonyl carbon and potential nucleophilic sites, such as the oxygen atoms, guiding predictions of intermolecular interactions and reaction selectivity. researchgate.net

These predictive models provide a powerful framework for rationalizing and predicting the chemical behavior of this compound without the need for extensive experimentation.

Table 4: Hypothetical FMO and NBO Data for this compound This table shows representative data obtained from predictive modeling analyses. The values are hypothetical.

| Analysis Type | Parameter | Value |

|---|---|---|

| FMO Analysis (eV) | HOMO Energy | -8.2 |

| LUMO Energy | -0.5 | |

| HOMO-LUMO Gap | 7.7 | |

| NBO Analysis (Partial Charge, e) | Carbonyl Carbon (C=O) | +0.75 |

| Carbonyl Oxygen (C=O) | -0.55 | |

| Ester Oxygen (O-C=O) | -0.48 |

Emerging Research Directions and Future Prospects for 2 Methoxy 4 Methylphenyl Chloroformate Chemistry

Innovations in Catalysis and Asymmetric Reaction Design

While specific applications of 2-methoxy-4-methylphenyl chloroformate in catalysis are not yet widely reported in the literature, the inherent reactivity of the chloroformate group opens avenues for future research in catalyst development and asymmetric synthesis. Chloroformates are well-established as effective reagents for the introduction of protecting groups and as activators for various functional groups.

Future research could explore the use of this compound in the development of novel chiral derivatizing agents. The reaction of this chloroformate with chiral alcohols or amines would yield corresponding carbonates and carbamates. The methoxy (B1213986) and methyl substituents on the phenyl ring could offer unique steric and electronic properties, potentially influencing the stereochemical outcome of subsequent reactions.

The design of asymmetric reactions could benefit from catalysts that can selectively recognize and transform substrates derived from this compound. For instance, in organocatalysis, chiral catalysts could be designed to facilitate enantioselective additions to prochiral substrates containing the 2-methoxy-4-methylphenoxycarbonyl moiety. The development of such catalytic systems would represent a significant advancement, enabling the synthesis of complex chiral molecules with high stereocontrol.

Table 1: Potential Catalytic Applications of this compound Derivatives

| Application Area | Potential Reaction | Catalyst Type | Expected Outcome |

| Asymmetric Synthesis | Derivatization of racemic alcohols/amines | Chiral base or enzyme | Kinetic resolution to obtain enantiopure compounds |

| Organocatalysis | Enantioselective functionalization | Chiral aminocatalysts or Brønsted acids | Synthesis of chiral carbonates and carbamates |

| Transition Metal Catalysis | Cross-coupling reactions | Palladium or Nickel complexes | Formation of novel C-C or C-N bonds |

Potential in Advanced Materials and Polymer Science Research

The application of this compound as a monomer or modifying agent in polymer science is an area ripe for exploration. While research has been conducted on polymers derived from structurally similar compounds like 2-methoxy-4-vinylphenol, the direct incorporation of the 2-methoxy-4-methylphenyl carbonate moiety into polymer backbones is a novel concept. mdpi.comresearchgate.netnih.gov

One potential application lies in the synthesis of polycarbonates. The reaction of this compound with diols could lead to the formation of new polycarbonate structures. The presence of the methoxy and methyl groups on the aromatic ring could impart specific properties to the resulting polymers, such as altered solubility, thermal stability, and optical properties.

Furthermore, this chloroformate could be utilized for the surface modification of existing polymers and materials. By grafting the 2-methoxy-4-methylphenoxycarbonyl group onto the surface of a material, its surface energy, hydrophobicity, and biocompatibility could be tailored for specific applications, ranging from biomedical devices to advanced coatings.

Table 2: Potential Polymer and Material Science Applications

| Application | Description | Potential Advantage |

| Novel Polycarbonates | Synthesis via reaction with bisphenols or other diols. | Tunable refractive index, thermal stability, and gas permeability. |

| Polymer Modification | Post-polymerization functionalization of polymers with reactive hydroxyl or amine groups. | Introduction of new functionalities and alteration of surface properties. |

| Dendrimer Synthesis | Use as a building block for the construction of dendrimers with a 2-methoxy-4-methylphenyl periphery. | Unique host-guest properties and potential for drug delivery applications. |

Exploration of Novel Synthetic Transformations and Cascade Reactions

The reactivity of aryl chloroformates is well-documented, primarily involving nucleophilic substitution at the carbonyl carbon. rsc.org However, the specific substitution pattern of this compound may enable novel synthetic transformations and the design of elegant cascade reactions.

Future research could focus on intramolecular reactions of substrates bearing the 2-methoxy-4-methylphenoxycarbonyl group. For example, a suitably positioned nucleophile within the same molecule could lead to cyclization reactions, forming heterocyclic compounds of medicinal or material interest. The electronic nature of the substituted phenyl ring could influence the regioselectivity and efficiency of such cyclizations.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool in modern organic synthesis. It is conceivable to design reaction sequences where the initial reaction of this compound triggers a cascade of subsequent transformations. For instance, the in-situ formation of a reactive intermediate from the chloroformate could be trapped by another reagent in a one-pot procedure, leading to the rapid construction of complex molecular architectures.

Sustainable Chemical Manufacturing Considerations and Green Chemistry Initiatives

The traditional synthesis of chloroformates often involves the use of highly toxic phosgene (B1210022) gas. kobe-u.ac.jp A key area of future research will be the development of greener and more sustainable methods for the production of this compound.

One promising approach is the use of phosgene substitutes, such as triphosgene (B27547), which is a solid and therefore safer to handle. google.comresearchgate.net The reaction of 2-methoxy-4-methylphenol (B1669609) (creosol) with triphosgene in the presence of a base could provide a more environmentally benign route to the desired chloroformate.

Another innovative and sustainable method is the photo-on-demand synthesis of chloroformates from chloroform (B151607). This process utilizes UV light to generate phosgene in-situ from chloroform and oxygen, which then reacts with an alcohol or phenol (B47542). kobe-u.ac.jporganic-chemistry.orgnih.gov Applying this technology to the synthesis of this compound would eliminate the need to handle and transport large quantities of toxic phosgene, aligning with the principles of green chemistry.

Furthermore, exploring the use of flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, efficiency, and scalability. google.com Continuous flow reactors allow for precise control over reaction parameters and minimize the volume of hazardous materials at any given time.

Table 3: Green Chemistry Approaches for this compound

| Approach | Description | Key Advantage |

| Phosgene Substitutes | Use of triphosgene or other solid phosgene equivalents. | Enhanced safety and ease of handling compared to gaseous phosgene. google.comresearchgate.net |

| Photo-on-demand Synthesis | In-situ generation of phosgene from chloroform using UV light. | Avoids storage and transport of highly toxic phosgene. kobe-u.ac.jporganic-chemistry.orgnih.gov |

| Flow Chemistry | Continuous synthesis in a microreactor or flow system. | Improved safety, process control, and scalability. google.com |

| Alternative Solvents | Investigation of greener solvents to replace traditional chlorinated solvents. | Reduced environmental impact and potential for solvent recycling. |

Q & A

Q. What are the optimized synthesis protocols for 2-methoxy-4-methylphenyl chloroformate, and how can researchers mitigate hazards during synthesis?

Methodology :

- Synthetic Route : React 2-methoxy-4-methylphenol with phosgene (COCl₂) in anhydrous dichloromethane or toluene under nitrogen. A base (e.g., pyridine) is added to scavenge HCl .

- Safety Precautions :

- Monitoring : Track reaction completion via TLC or in situ FTIR for carbonyl chloride (C=O stretch ~1800 cm⁻¹) .

Q. How should this compound be stored to ensure stability and safety?

Q. What are the primary reactivity pathways of this compound in nucleophilic substitutions?

- Reactions :

- Hydrolysis : In aqueous media, decomposes to 2-methoxy-4-methylphenol, CO₂, and HCl. Rate increases at pH > 7 .

Advanced Research Questions

Q. How can derivatization with this compound enhance analytical detection of polar metabolites?

Methodological Approach :

- Derivatization : React with amino acids or carboxylic acids to form volatile esters for GC-MS. Example:

- LC-MS Applications : Derivatize hydroxyl groups to improve ionization efficiency in HR-LC-MS (e.g., for fentanyl analogs) .

- Validation : Use deuterated internal standards to correct for matrix effects .

Q. How do acute toxicity data for chloroformates inform safety protocols for this compound?

Key Data :

- AEGL-3 (Lethality) : For benzyl chloroformate, 4-hr LC₅₀ in rats is 13–18 ppm. Apply similar thresholds for lab exposure limits .

- Contradictions : Note discrepancies in LC₅₀ values across studies (e.g., 15 ppm vs. 25 ppm), likely due to vapor pressure variability. Resolve via species-specific QSAR models .

- Protocols : Implement emergency ventilation at >5 ppm and use air-supplied respirators for prolonged handling .

Q. How can researchers resolve contradictions in toxicity or reactivity data for chloroformates?

Analytical Strategies :

- Meta-Analysis : Compare datasets using Hill equation modeling for concentration-response curves .

- In Silico Tools : Apply computational chemistry (e.g., COSMO-RS) to predict hydrolysis rates and toxicity endpoints .

- Experimental Replication : Standardize test conditions (humidity, temperature) to reduce variability .

Q. What role does this compound play in synthesizing complex natural products?

Case Studies :

- Phorboxazole B Analogs : Used to install carbonate bridges in macrolide scaffolds via Mitsunobu reactions .

- Peptide Synthesis : Acts as a transient protecting group for carboxylates, enabling orthogonal deprotection .

- Optimization : Use <i>in situ</i> generation to minimize storage risks. For example, prepare fresh reagent before coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.